N-(2,5-difluorophenyl)-4-methoxybenzamide
Description
N-(2,5-difluorophenyl)-4-methoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a difluorophenyl group and a methoxy group attached to a benzamide core
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2/c1-19-11-5-2-9(3-6-11)14(18)17-13-8-10(15)4-7-12(13)16/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJGMIJBMBASDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-difluorophenyl)-4-methoxybenzamide typically involves the reaction of 2,5-difluoroaniline with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2,5-difluorophenyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of N-(2,5-difluorophenyl)-4-methoxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2,5-difluorophenyl)-4-methoxybenzamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules for research purposes.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for the design of drugs targeting specific biological pathways.
Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-4-methoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluorophenyl group can enhance binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
- N-(2,5-difluorophenyl)-2-methoxybenzamide
- N-(3,5-difluorophenyl)-4-methoxybenzamide
- N-(2,4-difluorophenyl)-4-methoxybenzamide
Uniqueness: N-(2,5-difluorophenyl)-4-methoxybenzamide is unique due to the specific positioning of the difluorophenyl and methoxy groups, which can influence its chemical reactivity and biological activity. The presence of two fluorine atoms on the phenyl ring can enhance its stability and lipophilicity, making it a valuable compound in various research and industrial applications.
Biological Activity
N-(2,5-Difluorophenyl)-4-methoxybenzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and other relevant pharmacological effects.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its structural components. The presence of the difluorophenyl moiety and the methoxy group significantly influences its interaction with biological targets.
Key Structural Features
- Difluorophenyl Group : Enhances lipophilicity and may improve binding affinity to target proteins.
- Methoxy Group : Potentially increases solubility and alters electronic properties, affecting activity.
Anticancer Activity
Research has demonstrated that compounds with similar structures exhibit notable anticancer properties. For instance, studies have shown that analogues with difluoro substitutions can maintain or enhance anti-invasive activities against various cancer cell lines.
Case Studies
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In vitro Studies : A series of compounds were synthesized and tested for their anti-proliferative effects on human cancer cell lines such as MCF-7 (breast cancer) and HT29 (colon cancer). The results indicated varying degrees of inhibition, with some analogues showing IC50 values in the low micromolar range.
Compound Cancer Cell Line IC50 (μg/mL) This compound MCF-7 5.68 This compound HT29 10.21 - Mechanism of Action : The compound's mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it may target proteins involved in the epidermal growth factor receptor (EGFR) pathway.
Pharmacological Profiles
Apart from anticancer effects, this compound has been evaluated for other pharmacological activities:
- Inhibition of Kinases : Similar compounds have been studied for their ability to inhibit kinases such as IκB kinase β, which plays a role in inflammatory responses.
- Toxicological Assessment : Basic toxicological properties were assessed using the MTT assay to evaluate cytotoxicity across various cell lines. Results indicated that while some derivatives exhibited promising activity, they also required careful evaluation for potential toxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
